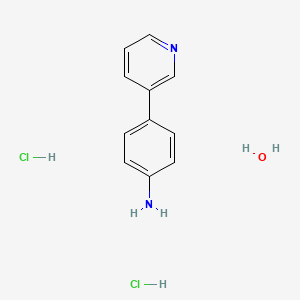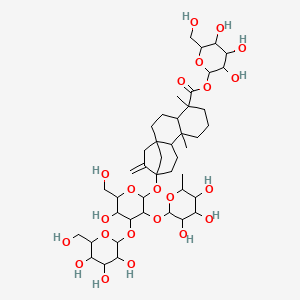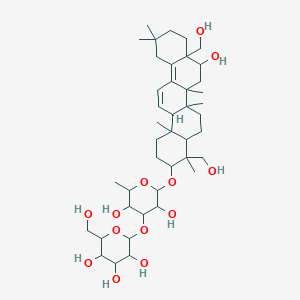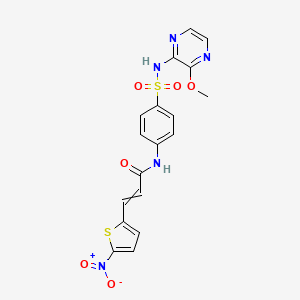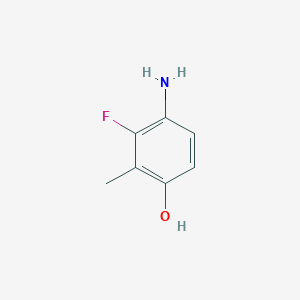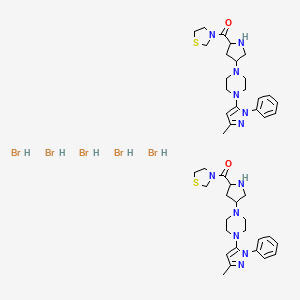
Teneligliptin hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which in turn increases the levels of incretin hormones, leading to improved insulin secretion and reduced glucagon levels. This results in better blood glucose control .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Teneligliptin hydrobromide involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. One such method involves the use of toluene and 2-propanol as solvents, with hydrobromic acid in acetic acid as the reagent. The reaction is typically carried out at elevated temperatures to ensure complete conversion and precipitation of the product .
化学反应分析
Types of Reactions: Teneligliptin hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of degradation products.
Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.
Substitution: This reaction is often used in the synthesis of the compound, where different functional groups are introduced
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various halogenated compounds and catalysts
Major Products Formed: The major products formed from these reactions include various degradation products, which are often identified and characterized using techniques like RP-HPLC and UPLC-MS/MS .
科学研究应用
Teneligliptin hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus, with ongoing research into its long-term efficacy and safety
Industry: Employed in the formulation of pharmaceutical products, ensuring consistent quality and efficacy.
作用机制
The mechanism of action of Teneligliptin hydrobromide involves the inhibition of the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of active incretin hormones (GLP-1 and GIP), which enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. This results in improved blood glucose control .
相似化合物的比较
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
- Vildagliptin
Comparison: Teneligliptin hydrobromide stands out due to its unique chemical structure, which includes five consecutive rings. This structure provides it with a longer half-life and a more potent inhibition of the DPP-4 enzyme compared to other DPP-4 inhibitors . Additionally, this compound has shown favorable pharmacokinetic properties, such as minimal drug-drug interactions and suitability for patients with renal impairment .
属性
IUPAC Name |
[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIOMHUGCXFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65Br5N12O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid](/img/structure/B8056645.png)
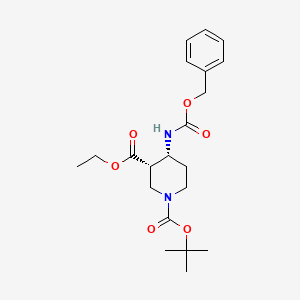
![2-Benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B8056656.png)
![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8056658.png)
![1,4-bis[(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8056663.png)
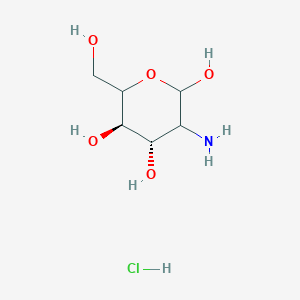
![Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8056670.png)
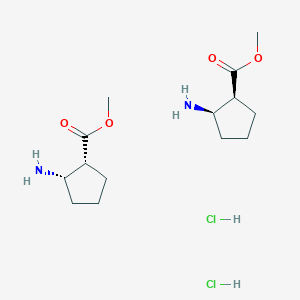
![[(Z)-3-(dimethylamino)-2-(dimethylazaniumylidenemethylamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B8056691.png)
